IDP Exhibits Sub-100 nM Affinity for hNudt16 Hydrolase, Surpassing Adenine-Containing Dinucleotides by Orders of Magnitude
In a quantitative substrate specificity screen of human Nudt16 (hNudt16), a NUDIX family hydrolase, IDP demonstrated the highest binding affinity among all tested ligands, with a dissociation constant (Kd) below 100 nM [1]. In contrast, adenine-containing dinucleotides such as AppA, dpCoA, NAD, and NADH were reported to be 'much less susceptible to enzymatic cleavage' and exhibited affinities that were 'weaker by several orders of magnitude' [1][2]. This places IDP in a distinct affinity class compared to ADP-derived substrates, despite both compounds containing a diphosphate moiety.
| Evidence Dimension | Enzyme binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd < 100 nM |
| Comparator Or Baseline | Adenine-containing dinucleotides (AppA, dpCoA, NAD, NADH): affinity 'weaker by several orders of magnitude' |
| Quantified Difference | >100-fold lower affinity for adenine-containing dinucleotides |
| Conditions | Recombinant hNudt16 protein, in vitro binding assay |
Why This Matters
For researchers studying hNudt16 function or screening NUDIX hydrolase inhibitors, IDP is the preferred ligand for achieving maximal assay sensitivity and reproducible binding signals, whereas ADP-based analogs would require substantially higher concentrations and yield reduced dynamic range.
- [1] Chrabąszczewska M, Winiewska-Szajewska M, Ostrowska N, et al. Insight into the Binding and Hydrolytic Preferences of hNudt16 Based on Nucleotide Diphosphate Substrates. International Journal of Molecular Sciences. 2021;22(20):10929. View Source
- [2] BRENDA Enzyme Database. Information on EC 3.6.1.64 - inosine diphosphate phosphatase (hNudt16). Accessed 2026. View Source
